molecular formula C16H15N3O5 B2541546 methyl 5-((4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)furan-2-carboxylate CAS No. 1797585-61-5

methyl 5-((4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)furan-2-carboxylate

Cat. No.: B2541546
CAS No.: 1797585-61-5
M. Wt: 329.312
InChI Key: OBQWOQJDJLNUSL-UHFFFAOYSA-N
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Description

Methyl 5-((4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C16H15N3O5 and its molecular weight is 329.312. The purity is usually 95%.
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Biological Activity

Methyl 5-((4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)furan-2-carboxylate is a complex organic compound with potential biological activities. The unique combination of structural features, including a cyclopropyl group, furan ring, and triazole moiety, suggests significant pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C17H14N4O2C_{17}H_{14}N_{4}O_{2} with a molecular weight of 306.32 g/mol. The compound features intricate structural elements that contribute to its biological activity:

Property Value
Molecular FormulaC17H14N4O2
Molecular Weight306.32 g/mol
CAS Number1797588-36-3
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors. The presence of the triazole ring is particularly noteworthy, as it has been implicated in various pharmacological activities such as antifungal and anticancer effects.

Potential Mechanisms:

  • Enzyme Inhibition : The triazole moiety may inhibit specific enzymes involved in cellular processes.
  • Receptor Modulation : The compound could bind to receptors, altering their activity and influencing signaling pathways.
  • Antioxidant Activity : The furan ring may contribute to antioxidant properties, protecting cells from oxidative stress.

Biological Activity Studies

Recent studies have explored the biological activities associated with similar compounds containing the triazole and furan rings.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, compounds containing triazole rings have shown efficacy against various cancer cell lines due to their ability to induce apoptosis or inhibit cell proliferation.

Case Study Example:
A study evaluated the cytotoxic effects of a related triazole derivative on A549 lung adenocarcinoma cells and reported an IC50 value of approximately 10 µM, indicating potent anticancer activity .

Antimicrobial Activity

Compounds with furan and triazole structures have also been investigated for their antimicrobial properties. For example, derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria.

Study Findings:
In vitro assays revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by specific structural modifications:

Structural Feature Impact on Activity
Cyclopropyl GroupEnhances lipophilicity and membrane permeability
Furan RingContributes to antioxidant properties
Triazole MoietyCritical for enzyme inhibition

Properties

IUPAC Name

methyl 5-[[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-22-15(20)13-7-6-11(24-13)9-18-16(21)19(10-4-5-10)14(17-18)12-3-2-8-23-12/h2-3,6-8,10H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQWOQJDJLNUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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